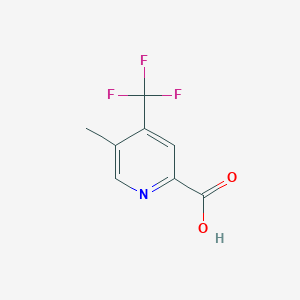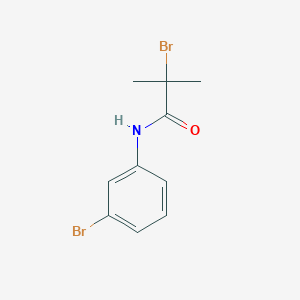
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms attached to a phenyl ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide can be achieved through several methodsThe reaction typically requires the use of brominating agents like bromine or N-bromosuccinimide in the presence of a suitable solvent such as dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Electrochemical bromination methods have been explored to minimize waste and improve safety . These methods utilize the electrochemical generation of bromine from hydrobromic acid, which is then used to brominate the precursor compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3-bromophenyl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(3-bromophenyl)-5-methoxybenzamide: Contains a methoxy group on the benzene ring, which alters its chemical properties.
Uniqueness
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the propanamide group.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
2-bromo-N-(3-bromophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
CRSBHBBKJDMIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
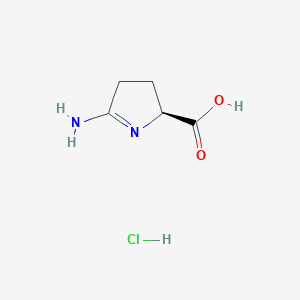
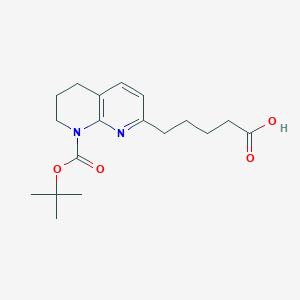
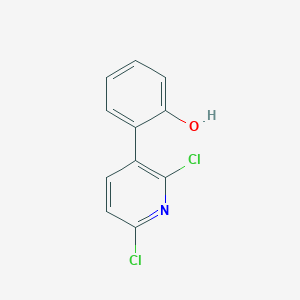
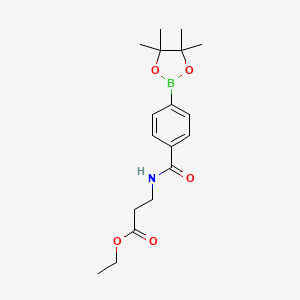


![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
